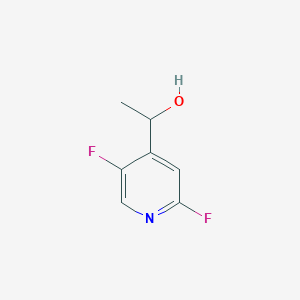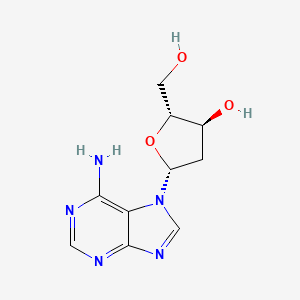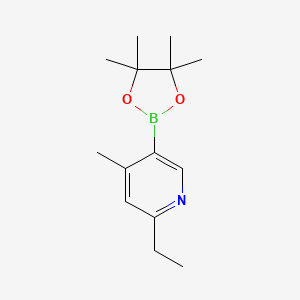
1-(2,5-Difluoropyridin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluoropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol can be synthesized through several organic synthesis methods. One common approach involves the reaction of 2,5-difluoropyridine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, distillation, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Applications De Recherche Scientifique
1-(2,5-Difluoropyridin-4-yl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(2,4-Difluoropyridin-3-yl)ethan-1-one
- 2-(2,3-Difluoropyridin-4-yl)ethan-1-ol
- 1-(2,5-Difluoropyridin-4-yl)ethan-1-one
Uniqueness: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
1-(2,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3 |
Clé InChI |
KHANAEFAFUFCFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=NC=C1F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)




![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)

